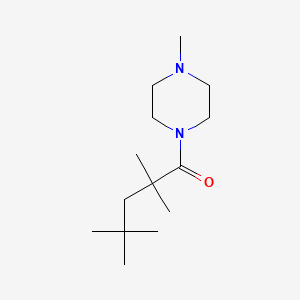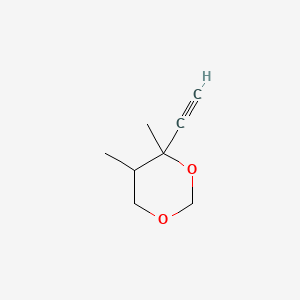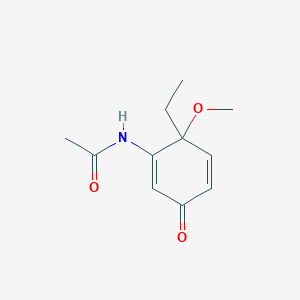
Cyclopropanol, 1-(1-hexynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanol, 1-(1-hexynyl)- is an organic compound with the molecular formula C9H14O It is a derivative of cyclopropanol, where a hexynyl group is attached to the cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 1-(1-hexynyl)- typically involves the reaction of cyclopropanol with 1-hexyne under specific conditions. One common method is the use of a base such as sodium hydride to deprotonate the cyclopropanol, followed by the addition of 1-hexyne. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Cyclopropanol, 1-(1-hexynyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropanol, 1-(1-hexynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hexynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted cyclopropanol derivatives.
Applications De Recherche Scientifique
Cyclopropanol, 1-(1-hexynyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopropanol, 1-(1-hexynyl)- involves its interaction with various molecular targets. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations. These reactions are often catalyzed by transition metals or other catalysts, facilitating the formation of new bonds and structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropanol, 1-(1-ethynyl)-
- Cyclopropanol, 1-(1-propynyl)-
- Cyclopropanol, 1-(1-butynyl)-
Uniqueness
Cyclopropanol, 1-(1-hexynyl)- is unique due to its longer hexynyl chain, which imparts different chemical and physical properties compared to its shorter-chain analogs. This uniqueness makes it valuable in specific applications where longer alkyl chains are required.
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-hex-1-ynylcyclopropan-1-ol |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-9(10)7-8-9/h10H,2-4,7-8H2,1H3 |
Clé InChI |
CGHXQWYMPPOMAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


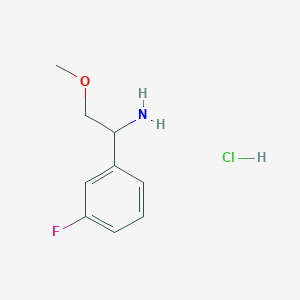
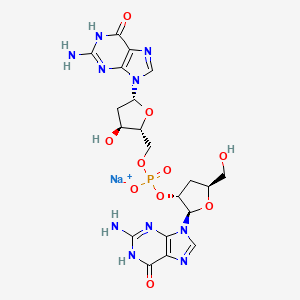

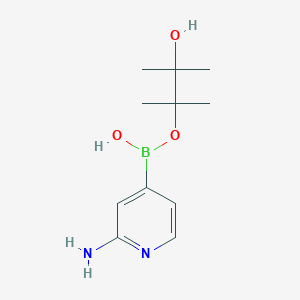
![1-[(5S,7R)-3-hydroxy-1-adamantyl]ethanone](/img/structure/B13830251.png)
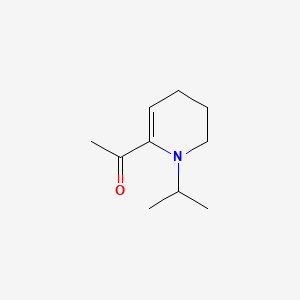
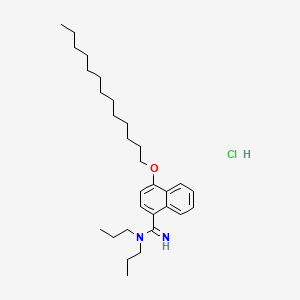
![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)

![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
